molecular formula C5H9N3O4S B2980899 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide CAS No. 2060045-17-0

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide

Cat. No.: B2980899
CAS No.: 2060045-17-0
M. Wt: 207.2
InChI Key: SPAWSNFTOACTBX-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide is a heterocyclic compound featuring an oxadiazole ring fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential therapeutic agent. Its sulfonamide group is known for its antibacterial properties, making it a candidate for the development of new antibiotics. Additionally, the oxadiazole ring system is of interest for its potential anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism by which 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. The oxadiazole ring can interact with cellular receptors and signaling pathways, modulating biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl chloride
  • 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonic acid
  • 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonyl amine

Uniqueness

Compared to these similar compounds, 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide is unique due to its specific combination of the oxadiazole and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(5-methyl-2-oxo-1,3,4-oxadiazol-3-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4S/c1-4-7-8(5(9)12-4)2-3-13(6,10)11/h2-3H2,1H3,(H2,6,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAWSNFTOACTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)O1)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060045-17-0
Record name 2-(5-methyl-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl)ethane-1-sulfonamide
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